molecular formula C2H6BB B1221736 Bromodimethylborane CAS No. 5158-50-9

Bromodimethylborane

Cat. No.: B1221736
CAS No.: 5158-50-9
M. Wt: 120.79 g/mol
InChI Key: ABQPEYRVNHDPIO-UHFFFAOYSA-N
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Description

Bromodimethylborane, also known as dimethylboron bromide, is an organoboron compound with the chemical formula (CH₃)₂BBr. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodimethylborane can be synthesized through the reaction of boron trichloride with dimethylzinc, followed by the addition of bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained: [ \text{BCl}_3 + \text{Zn(CH}_3\text{)}_2 \rightarrow \text{(CH}_3\text{)}_2\text{BCl} + \text{ZnCl}_2 ] [ \text{(CH}_3\text{)}_2\text{BCl} + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_2\text{BBr} + \text{Cl}_2 ]

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment to handle the reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions: Bromodimethylborane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Addition Reactions: It can add to unsaturated compounds, such as alkenes and alkynes, to form organoboron compounds.

    Reduction Reactions: It can act as a reducing agent in certain chemical transformations.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Catalysts: Transition metal catalysts are often used to facilitate addition reactions.

    Solvents: Non-polar solvents like hexane or toluene are commonly used.

Major Products: The reactions of this compound typically yield organoboron compounds, which are valuable intermediates in organic synthesis. For example, the addition to alkenes can produce trialkylboranes.

Scientific Research Applications

Bromodimethylborane has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-boron bonds.

    Biology: It is utilized in the development of boron-containing drugs and bioactive molecules.

    Medicine: It plays a role in the synthesis of boron-based pharmaceuticals, which are investigated for their potential therapeutic properties.

    Industry: It is used in the production of materials with unique properties, such as boron-containing polymers and ceramics.

Mechanism of Action

The mechanism by which bromodimethylborane exerts its effects involves the formation of carbon-boron bonds through various chemical reactions. The compound acts as a source of boron, which can be incorporated into organic molecules. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

    Chlorodimethylborane: Similar in structure but contains a chlorine atom instead of bromine.

    Dimethylboron fluoride: Contains a fluorine atom instead of bromine.

    Triethylborane: Contains ethyl groups instead of methyl groups.

Uniqueness: Bromodimethylborane is unique due to its reactivity and the specific types of reactions it can undergo. The presence of the bromine atom influences its reactivity and the types of products formed, making it distinct from other organoboron compounds.

Properties

IUPAC Name

bromo(dimethyl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6BBr/c1-3(2)4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQPEYRVNHDPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C)(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199534
Record name Dimethylboronbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5158-50-9
Record name Dimethylboronbromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005158509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylboronbromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromodimethylborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMODIMETHYLBORANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB60O8M22H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromodimethylborane

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